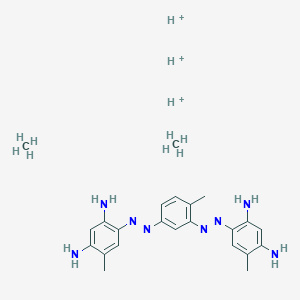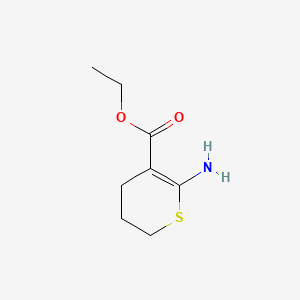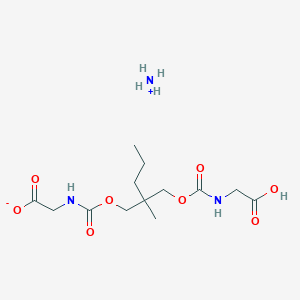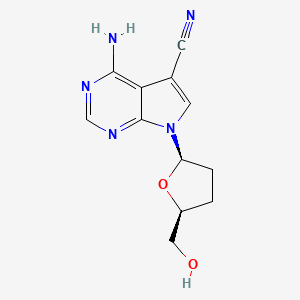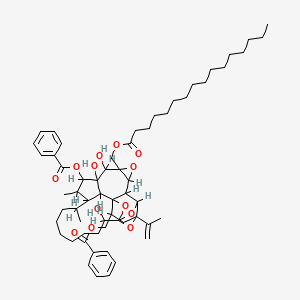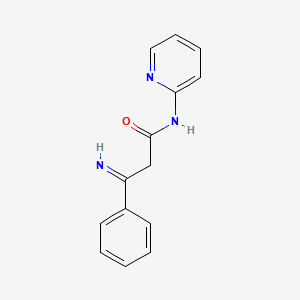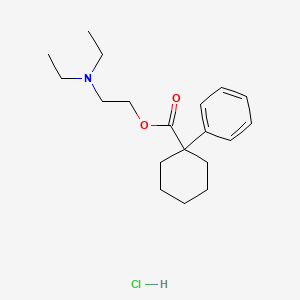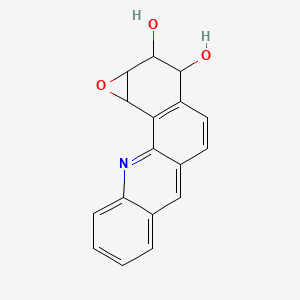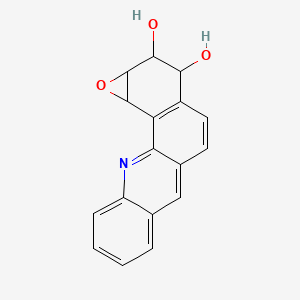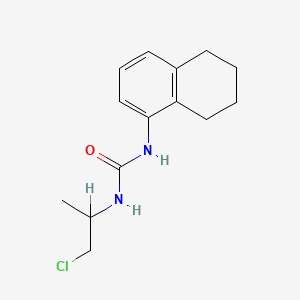
3-(1-Chloro-2-propyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-Chloro-2-propyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)urea” is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chloro-substituted propyl group and a tetrahydronaphthyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1-Chloro-2-propyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)urea” typically involves the reaction of an isocyanate with an amine. The specific synthetic route might include:
Preparation of the isocyanate: This can be achieved by reacting a chloro-substituted propylamine with phosgene.
Reaction with the amine: The isocyanate is then reacted with 5,6,7,8-tetrahydro-1-naphthylamine under controlled conditions to form the urea derivative.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propyl group.
Reduction: Reduction reactions might target the carbonyl group of the urea moiety.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could replace the chloro group with another functional group.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-Phenylurea: A simpler urea derivative with different substituents.
N,N’-Diethylurea: Another urea compound with ethyl groups instead of the chloro-propyl and tetrahydronaphthyl groups.
Uniqueness
“3-(1-Chloro-2-propyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)urea” is unique due to its specific substituents, which may impart distinct chemical and physical properties compared to other urea derivatives.
Properties
CAS No. |
102433-75-0 |
|---|---|
Molecular Formula |
C14H19ClN2O |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
1-(1-chloropropan-2-yl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C14H19ClN2O/c1-10(9-15)16-14(18)17-13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8,10H,2-3,5,7,9H2,1H3,(H2,16,17,18) |
InChI Key |
LLXCSIAZUOWEQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)NC(=O)NC1=CC=CC2=C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


